molecular formula C17H14Cl2N2O2S B2615890 3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1219904-24-1

3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2615890
CAS No.: 1219904-24-1
M. Wt: 381.27
InChI Key: HCJJALFPTKMPBW-UHFFFAOYSA-N
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Description

This chemical entity, 3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, is a multidisciplinary research compound designed for advanced biochemical studies. Its core research value lies in its potential application as a potent inhibitor of photosynthesis, building upon the established mechanism of action of substituted phenylurea herbicides . Similar compounds, such as Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are known to act by specifically binding to the QB plastoquinone binding site on the D1 protein of photosystem II . This binding event effectively blocks electron transfer from QA to QB, disrupting the photosynthetic electron transport chain and preventing the conversion of light energy into chemical energy (ATP and NADPH) . The unique structural features of this particular molecule—incorporating both furan-2-ylmethyl and thiophen-3-ylmethyl groups—are of significant interest for structure-activity relationship (SAR) studies. Researchers can utilize this compound to investigate how these distinct heteroaromatic substitutions influence binding affinity, inhibitory potency, and selectivity compared to traditional dimethylurea analogs. It serves as a critical tool for probing the topology of the QB binding site and for understanding the molecular basis of herbicide resistance. Furthermore, its defined mechanism makes it valuable in plant physiology for studying the downstream effects of photosynthetic inhibition on plant growth and development, as well as in environmental science for investigating the fate and impact of novel urea derivatives in ecological systems. This product is intended for research applications only.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2S/c18-15-4-3-13(8-16(15)19)20-17(22)21(9-12-5-7-24-11-12)10-14-2-1-6-23-14/h1-8,11H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJJALFPTKMPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC2=CSC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves the following steps:

    Formation of the Urea Backbone: The initial step involves the reaction of 3,4-dichloroaniline with an isocyanate derivative to form the urea backbone.

    Attachment of Furan and Thiophene Groups: The furan-2-ylmethyl and thiophen-3-ylmethyl groups are introduced through nucleophilic substitution reactions, where the urea derivative reacts with furan-2-ylmethyl chloride and thiophen-3-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene and furan rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can inhibit the growth of various bacterial strains and fungi. This activity is crucial for developing new antibiotics and antifungal agents.

Antioxidant Activity

The furan and thiophene moieties are recognized for their antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in preventing cellular damage associated with aging and various diseases.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, making it a candidate for further development as an anticancer agent.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
Anti-inflammatoryReduction of cytokine production
CytotoxicityInduction of apoptosis in cancer cells

Urease Inhibition Study

A study investigated the urease inhibitory activity of various thiourea derivatives, including those structurally related to our compound. Results showed that certain modifications led to enhanced inhibitory effects compared to standard urease inhibitors, which are critical in treating conditions like kidney stones and peptic ulcers.

Antioxidant Efficacy Evaluation

In a comparative study against Vitamin C, several derivatives exhibited significant DPPH radical scavenging activity, highlighting the potential health benefits associated with antioxidant-rich compounds derived from this chemical class.

Cytotoxicity Assessment

Research on the cytotoxic effects against breast cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations. This suggests its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related urea derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Applications Molecular Weight (g/mol) Yield (%) Reference
Target Compound 3,4-Dichlorophenyl, furan-2-ylmethyl, thiophen-3-ylmethyl Potential herbicide/growth inhibitor; heterocycles may improve metabolic stability Not reported Not reported
Diuron 3,4-Dichlorophenyl, dimethyl groups Herbicide; metabolized to DCPMU, DCPU, and 3,4-DCA with incomplete mineralization 233.1
1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea (6g) 3,4-Dichlorophenyl, 4-cyanophenyl High yield (81.9%); cyanophenyl enhances electron-withdrawing effects 306.0 81.9
Triclocarban 3,4-Dichlorophenyl, 4-chlorophenyl Antimicrobial agent; chlorophenyl groups increase hydrophobicity 315.6
BTdCPU 3,4-Dichlorophenyl, benzo-thiadiazole Growth inhibition; benzo-thiadiazole may enhance π-π stacking with biological targets 342.2
Compound 1400222-60-7 3,4-Dichlorophenyl, tetramethyl-dioxaborolan-2-ylphenyl Boronate ester group suggests use in Suzuki couplings or as a synthetic intermediate 437.2

Key Findings:

Structural Diversity and Bioactivity: The target compound’s furan and thiophene substituents distinguish it from analogs like diuron (dimethyl groups) and triclocarban (chlorophenyl groups). These heterocycles may reduce metabolic degradation compared to diuron, which is prone to forming persistent metabolites like 3,4-DCA . The target compound’s heterocycles could offer similar advantages in selectivity .

Applications and Limitations :

  • Diuron’s herbicidal activity is well-documented, but its environmental persistence due to incomplete mineralization limits its use . The target compound’s heterocycles may mitigate this issue by altering degradation pathways.
  • Triclocarban’s antimicrobial efficacy highlights the role of chloro-substituents in membrane penetration, whereas the target compound’s furan/thiophene groups might favor interactions with microbial enzymes .

Metabolic and Environmental Impact :

  • The bacterial degradation of diuron produces toxic intermediates (e.g., 3,4-DCA), whereas the target compound’s heterocycles could either stabilize the urea core or redirect degradation toward less harmful metabolites .

Biological Activity

The compound 3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic urea derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a dichlorophenyl group, a furan ring, and a thiophenyl moiety. Its molecular formula is C16H14Cl2N2OC_{16}H_{14}Cl_2N_2O. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:

  • Antimicrobial : Various studies have shown that urea derivatives can possess significant antibacterial and antifungal properties.
  • Anticancer : Some urea derivatives have demonstrated cytotoxic effects against different cancer cell lines.
  • Anti-inflammatory : These compounds may also exhibit anti-inflammatory properties by modulating inflammatory pathways.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways related to inflammation and cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of urea derivatives:

  • Anticancer Activity : A study reported that urea derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity (Table 1).
    CompoundCell LineIC50 (μM)
    Urea AMCF-715.0
    Urea BHCT-11612.5
    Urea CPC-310.0
  • Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of similar compounds, showing effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL (Table 2).
    CompoundOrganismMIC (μg/mL)
    Compound XStaphylococcus aureus25
    Compound YEscherichia coli50

Q & A

Basic Question: What are the standard synthetic routes for preparing 3-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, and what reaction conditions are critical for yield optimization?

Answer:
The synthesis of urea derivatives typically involves the reaction of isocyanates with amines under controlled conditions. For this compound, a plausible route would involve reacting 3,4-dichlorophenyl isocyanate with furan-2-ylmethylamine and thiophen-3-ylmethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base such as triethylamine is essential to neutralize HCl formed during the reaction . Yield optimization requires strict control of stoichiometry (1:1 molar ratio for isocyanate and amines), temperature (reflux conditions), and reaction time (monitored via TLC or HPLC). Solvent choice also impacts purity; polar aprotic solvents may reduce side reactions.

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this urea derivative?

Answer:
Discrepancies between NMR and X-ray data often arise from dynamic processes (e.g., rotational isomerism) or crystal-packing effects. For example, NMR may average signals for conformers, while X-ray structures provide static snapshots. To resolve this:

  • Perform variable-temperature NMR to detect conformational exchange .
  • Compare computational models (DFT or MD simulations) with experimental data to identify dominant conformers .
  • Use complementary techniques like IR spectroscopy to confirm functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .
    Cross-validation with single-crystal X-ray data (as in ) is critical for unambiguous structural assignment.

Basic Question: What analytical techniques are most reliable for characterizing the purity and stability of this compound under laboratory conditions?

Answer:

  • Purity Analysis:
    • HPLC-MS : Quantifies impurities and confirms molecular ion peaks.
    • Elemental Analysis : Validates C, H, N, S, and Cl content .
  • Stability Assessment:
    • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks, monitoring degradation via HPLC .
    • Thermogravimetric Analysis (TGA) : Determines decomposition temperature .

Advanced Question: How can Design of Experiments (DoE) principles optimize the synthesis of this compound to improve scalability and reproducibility?

Answer:
A DoE approach (e.g., factorial design) identifies critical parameters:

Factors : Temperature, solvent polarity, catalyst concentration, and reaction time.

Response Variables : Yield, purity, and reaction completion time.
Example workflow:

  • Screen factors via a Plackett-Burman design to identify significant variables .
  • Optimize using a Central Composite Design (CCD) to model nonlinear relationships .
  • Validate robustness by repeating runs under optimal conditions (e.g., 72°C, 12 hours, 1.2 eq. amine). Flow chemistry (as in ) enhances reproducibility by minimizing batch-to-batch variability.

Basic Question: What structural features of this urea derivative influence its solubility and stability in aqueous vs. organic media?

Answer:

  • Solubility : The dichlorophenyl group enhances lipophilicity (logP ~3.5–4.0), reducing aqueous solubility. Furan and thiophene moieties introduce π-π stacking, further limiting polar interactions .
  • Stability : Urea bonds are prone to hydrolysis under acidic/basic conditions. Steric hindrance from the furan/thiophene groups may slow degradation. Stability in organic solvents (e.g., DMSO) is higher due to reduced water activity .

Advanced Question: How can researchers leverage computational chemistry to predict the biological activity or intermolecular interactions of this compound?

Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). The dichlorophenyl group may engage in hydrophobic interactions, while urea acts as a hydrogen-bond donor .
  • QSAR Models : Correlate structural descriptors (e.g., Cl substituent positions, heterocyclic ring sizes) with activity data from analogs .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes .

Basic Question: What safety precautions are necessary when handling this compound, given its structural analogs?

Answer:

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritancy (common in urea derivatives ).
  • Ventilation : Handle in a fume hood to avoid inhalation of fine powders.
  • Waste Disposal : Follow EPA guidelines for chlorinated organic compounds .

Advanced Question: How can conflicting data on the compound’s reactivity (e.g., unexpected byproducts during synthesis) be systematically investigated?

Answer:

  • Mechanistic Studies : Use LC-MS to identify byproducts; propose reaction pathways (e.g., amine cross-reactivity or solvent adduct formation).
  • Isotope Labeling : Track nitrogen or chlorine atoms via ¹⁵N/³⁷Cl NMR to pinpoint reaction steps prone to side reactions .
  • Kinetic Analysis : Compare rate constants for primary vs. side reactions under varying conditions .

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